N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine
Overview
Description
N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine is a synthetic compound that has garnered significant attention in scientific research due to its diverse applications. This compound is characterized by its unique structure, which includes a morpholine ring and a furan ring, making it a valuable molecule in various fields such as drug development, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine typically involves the reaction of morpholine with a furan derivative under specific conditions. One common method includes the use of methylamine and diethylene glycol, followed by hydrogenolysis of N-formylmorpholine . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as fractional distillation and recrystallization, is crucial to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which are useful in different chemical processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with different functional groups .
Scientific Research Applications
N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in industrial processes, including catalysis and the production of specialty chemicals
Mechanism of Action
The mechanism of action of N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine include:
- Morpholine
- Glyoxylic acid
- Ammonia
- Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]-
- 4-Formylmorpholine
Uniqueness
This compound stands out due to its unique combination of a morpholine ring and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-(5-morpholin-4-ylfuran-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-11-8-9-2-3-10(14-9)12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDPDCAYVFRPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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